2-[(4-Methanesulfonylphenyl)sulfanyl]benzoic acid
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Overview
Description
Preparation Methods
The synthesis of 2-[(4-Methanesulfonylphenyl)sulfanyl]benzoic acid typically involves the reaction of 4-methanesulfonylphenyl thiol with 2-bromobenzoic acid under basic conditions . The reaction proceeds via a nucleophilic substitution mechanism, where the thiol group attacks the bromine atom, resulting in the formation of the thioether linkage. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Chemical Reactions Analysis
2-[(4-Methanesulfonylphenyl)sulfanyl]benzoic acid can undergo various chemical reactions, including:
Scientific Research Applications
2-[(4-Methanesulfonylphenyl)sulfanyl]benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(4-Methanesulfonylphenyl)sulfanyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins involved in disease processes, leading to therapeutic effects . For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
2-[(4-Methanesulfonylphenyl)sulfanyl]benzoic acid can be compared with other similar compounds, such as:
2-[(4-Methylphenyl)sulfanyl]benzoic acid: This compound lacks the methanesulfonyl group, which may result in different chemical and biological properties.
2-[(4-Chlorophenyl)sulfanyl]benzoic acid: The presence of a chlorine atom instead of a methanesulfonyl group can lead to variations in reactivity and biological activity.
2-[(4-Nitrophenyl)sulfanyl]benzoic acid: The nitro group can significantly alter the compound’s electronic properties and reactivity compared to the methanesulfonyl group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
2-(4-methylsulfonylphenyl)sulfanylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4S2/c1-20(17,18)11-8-6-10(7-9-11)19-13-5-3-2-4-12(13)14(15)16/h2-9H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNODVTWXOKRAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)SC2=CC=CC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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